molecular formula C22H21ClO5 B11645122 propyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate

propyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate

Cat. No.: B11645122
M. Wt: 400.8 g/mol
InChI Key: DCHPARBQWIFMSK-UHFFFAOYSA-N
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Description

Propyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chromenone (coumarin) core structure substituted with a 4-chlorophenyl group and a propyl butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the hydroxyl group on the chromenone core with propyl butanoate. This can be achieved using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone core and the ester moiety, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: Due to its chromenone core, the compound can be used as a fluorescent probe in biological assays to study enzyme activities and cellular processes.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.

Industry:

    Material Science: The compound can be used in the development of new materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of propyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The chromenone core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

    Coumarin: A structurally related compound with a similar chromenone core but lacking the 4-chlorophenyl and ester moieties.

    Warfarin: An anticoagulant drug that also contains a chromenone core but with different substituents.

    Flavonoids: A class of natural compounds with a chromenone core, known for their antioxidant and anti-inflammatory properties.

Uniqueness: Propyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate is unique due to the specific combination of the chromenone core, 4-chlorophenyl group, and propyl butanoate ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H21ClO5

Molecular Weight

400.8 g/mol

IUPAC Name

propyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate

InChI

InChI=1S/C22H21ClO5/c1-3-11-26-22(25)19(4-2)28-16-9-10-17-20(12-16)27-13-18(21(17)24)14-5-7-15(23)8-6-14/h5-10,12-13,19H,3-4,11H2,1-2H3

InChI Key

DCHPARBQWIFMSK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(CC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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